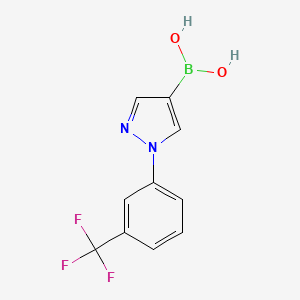

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid

Description

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a fluorinated boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure combines a pyrazole core substituted at the 4-position with a boronic acid group and at the 1-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers strong electron-withdrawing properties, enhancing the boronic acid’s reactivity in coupling reactions while improving metabolic stability in pharmaceutical applications . The compound is commercially available in milligram to gram quantities (e.g., CymitQuimica, Ref: 10-F623730), with purity >95% and storage recommendations at -20°C in sealed, moisture-free conditions .

Properties

IUPAC Name |

[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-2-1-3-9(4-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPVFRVUDFITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using boronic acid derivatives or boronate esters under palladium-catalyzed conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid serves as a crucial building block in organic synthesis. It is primarily utilized in:

- Cross-Coupling Reactions : The compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Formation of Heterocycles : Its reactivity allows for the synthesis of various heterocyclic compounds through palladium-catalyzed reactions, which are essential in drug discovery .

- Functional Group Transformations : The boronic acid moiety can participate in various chemical transformations, including oxidation and reduction reactions, facilitating the synthesis of diverse derivatives.

Biological Research Applications

The compound has garnered attention for its potential biological activities:

- Drug Discovery : this compound is explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for lead compounds in drug development .

- Receptor Affinity Studies : Research indicates that derivatives of this compound exhibit high affinity for adenosine receptors, which are critical targets in pharmacology. For instance, studies have shown that certain analogs demonstrate selectivity and potency at the hA3 adenosine receptor .

Material Science Applications

In addition to its biological applications, this compound is also used in material science:

- Development of Advanced Materials : The compound is involved in creating polymers and electronic materials due to its unique electronic properties imparted by the trifluoromethyl group. These materials can exhibit enhanced conductivity and stability .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positional Isomers

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic Acid

- Key Differences : The -CF₃ group is at the ortho position on the phenyl ring instead of meta.

- Molecular weight (255.99 g/mol) and solubility (10 mM in DMSO) are comparable, but steric effects may necessitate longer reaction times or higher catalyst loadings .

1-(4-Trifluoromethylphenyl)-1H-pyrazole-4-boronic Acid

- Key Differences : The -CF₃ group is at the para position.

- However, steric accessibility remains high, similar to the meta isomer. This compound is listed with suppliers under CAS-derived synonyms .

Pyrazole Core Modifications

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid

- Key Differences : The -CF₃ group is on the pyrazole ring (position 3) instead of the phenyl substituent.

- Impact : Direct trifluoromethylation on the pyrazole increases electron-withdrawing effects on the boronic acid, enhancing reactivity. However, the absence of an aromatic substituent reduces opportunities for π-π interactions in catalytic systems. Similarity score: 0.62 .

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

- Key Differences : A pinacol ester protects the boronic acid, and the -CF₃ group is at position 5 on the pyrazole.

- Impact : The ester group improves stability and solubility but requires deprotection before use in coupling reactions. Priced at €256/250 mg (AS56484), it is costlier than the parent boronic acid .

Non-Aromatic Substituents

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic Acid Pinacol Ester

- Key Differences : A tetrahydrofuran (THF) ring replaces the phenyl group.

- Impact: The oxygen atom in THF introduces polarity, improving aqueous solubility. Molecular weight: 264.13 g/mol (CAS: 1029715-63-6) .

1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Fluorinated Benzyl and Pyridyl Derivatives

1-(3,4-Difluorobenzyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

- Key Differences : A difluorobenzyl group replaces the trifluoromethylphenyl group.

- Impact : Multiple fluorine atoms enhance electron-withdrawing effects but reduce steric bulk compared to -CF₃. This compound is a key intermediate in kinase inhibitor synthesis .

1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

- Key Differences : A pyridylmethyl group introduces a nitrogen heterocycle.

- Impact : The pyridine nitrogen can coordinate to metal catalysts, influencing reaction pathways. Purity: 97% (CAS: 864754-21-2) .

Biological Activity

1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in various biological processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8BF3N2O2

- Molecular Weight : 248.99 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, several derivatives demonstrated potent activity against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and, consequently, the membrane permeability of the compounds, leading to improved antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. The structural modifications in these compounds, particularly the presence of the boronic acid moiety, are thought to play a crucial role in their anticancer activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The boronic acid group can inhibit serine proteases and carbonic anhydrases, which are crucial in various physiological processes.

- Cytokine Modulation : By modulating the signaling pathways involved in inflammation, this compound can reduce the expression of inflammatory mediators.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(3-trifluoromethylphenyl)-1H-pyrazole-4-boronic acid, and what are their critical reaction conditions?

- The synthesis of pyrazole-boronic acids typically involves Suzuki-Miyaura coupling precursors or direct functionalization of pyrazole intermediates. For example, describes a multi-step synthesis for a related pyrazole derivative, including cyclocondensation, bromination, and Buchwald-Hartwig amination. Key conditions include palladium catalysts (e.g., Pd₂(dba)₃), ligands like XPhos, and inert atmospheres. Boronic acid derivatives may require protection/deprotection steps (e.g., pinacol ester intermediates) to stabilize reactive groups during synthesis .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and boronic acid groups). provides NMR data (δ values) for a structurally similar pyrazole-carboxylic acid, demonstrating peak assignments for aromatic protons and substituents .

- LCMS/HPLC : Purity analysis (e.g., >97% in ) and mass verification (e.g., ESI-MS in ) .

- X-ray Crystallography : For unambiguous structural confirmation, as in , which analyzed a pyrazole-carboxylic acid derivative via X-ray diffraction .

Q. What solvent systems are optimal for handling this boronic acid in cross-coupling reactions?

- Polar aprotic solvents like DMF, THF, or DMSO are preferred due to the compound’s solubility and compatibility with palladium catalysts ( ). Aqueous conditions (e.g., H₂O/EtOH mixtures) may be used for Suzuki couplings, but pH control (neutral to slightly basic) is critical to prevent boronic acid decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the boronic acid moiety in cross-coupling reactions?

- The -CF₃ group enhances electrophilicity at the boron center, improving coupling efficiency with electron-rich aryl halides. However, steric hindrance from the 3-trifluoromethylphenyl group may reduce reaction rates with bulky partners. Comparative studies in and suggest that substituent positioning affects catalytic turnover and byproduct formation .

Q. What strategies mitigate hydrolysis or protodeboronation of this boronic acid under aqueous reaction conditions?

- Protection : Use of pinacol esters ( ) or MIDA boronates to stabilize the boronic acid.

- Additives : Addition of anhydrous MgSO₄ or molecular sieves to scavenge water ().

- Catalyst Optimization : Bulky ligands (e.g., SPhos) reduce base strength, minimizing protodeboronation ( ) .

Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?

- Density Functional Theory (DFT) calculations and molecular docking (e.g., Autodock Vina) can model interactions with biological targets. highlights mTOR/p70S6K inhibition by a related pyrazole derivative, suggesting similar approaches for target validation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- HPLC-MS/MS : Detects low-abundance byproducts (e.g., de-boronated pyrazoles). used reverse-phase HPLC with UV/Vis detection (97.34% purity) .

- NMR Spin-Saturation Transfer : Identifies dynamic impurities in solution ( ) .

Methodological Guidance

Designing a stability study for long-term storage of this boronic acid:

- Conditions : Store under argon at -20°C in amber vials. Monitor degradation via periodic HPLC ( ).

- Accelerated Testing : Expose samples to 40°C/75% RH for 4 weeks; compare degradation profiles .

Resolving contradictory data in catalytic coupling efficiency:

- Control Experiments : Vary catalyst loading (0.5–5 mol%), bases (K₂CO₃ vs. Cs₂CO₃), and solvents. achieved 70–88% yields by optimizing Pd catalysts and ligands .

- Kinetic Profiling : Use in-situ IR or GC-MS to track intermediate formation (e.g., boronate esters) .

Integrating this compound into a high-throughput screening (HTS) library for drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.